molecular formula C16H18N2O5 B11484402 Methyl 4-[(2-methoxyphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-[(2-methoxyphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11484402
M. Wt: 318.32 g/mol
InChI Key: OOYCSKFUGPJRBH-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxyphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a carbamoyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methoxyphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-methoxyphenyl isocyanate and methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate. The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of automated reactors and continuous flow chemistry to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxyphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group, using reagents like sodium azide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or substituted carbamates.

Scientific Research Applications

Methyl 4-[(2-methoxyphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methoxyphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. The pathways involved can include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-methoxyphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

methyl 4-[(2-methoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C16H18N2O5/c1-9-14(16(21)23-3)10(8-13(19)17-9)15(20)18-11-6-4-5-7-12(11)22-2/h4-7,10H,8H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

OOYCSKFUGPJRBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC=CC=C2OC)C(=O)OC

Origin of Product

United States

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